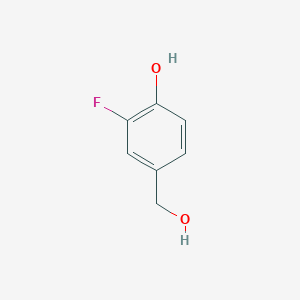

2-Fluoro-4-(hydroxymethyl)phenol

Overview

Description

2-Fluoro-4-(hydroxymethyl)phenol is a fluorinated aromatic compound featuring a hydroxymethyl (–CH₂OH) substituent at the para position and a fluorine atom at the ortho position relative to the phenolic hydroxyl group. This structure confers unique physicochemical properties, including enhanced metabolic stability compared to non-fluorinated phenols, due to fluorine’s electronegativity and resistance to enzymatic degradation . The compound is synthesized via a multi-step route starting from 4-(4-hydroxyphenyl)cyclohexan-1-one, involving protective group chemistry (e.g., tert-butyldiphenylsilyl chloride) and hydrogenolytic cleavage of benzyl protections, yielding a mixture of cis/trans isomers with an overall yield of 1.8% over eight steps . Its applications span medicinal chemistry (e.g., estrogen receptor β (ERβ) agonism) and materials science (e.g., resin crosslinking) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 4-(hydroxymethyl)phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would likely include steps such as the preparation of the starting material, the fluorination reaction, and subsequent purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form 2-fluoro-4-methylphenol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 2-Fluoro-4-carboxyphenol.

Reduction: 2-Fluoro-4-methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-Fluoro-4-(hydroxymethyl)phenol

The compound can be synthesized through several methods, often involving the fluorination of phenolic compounds followed by hydroxymethylation. For instance, a common synthetic route involves the use of fluorinated precursors that undergo nucleophilic substitution reactions to introduce the hydroxymethyl group at the para position relative to the fluorine atom.

Antimicrobial Properties

Research has indicated that phenolic compounds, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes and inhibit enzyme activity, making them candidates for developing new antibiotics or preservatives in food and cosmetic formulations.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes related to cancer progression. For example, derivatives of this compound have shown promise as dual aromatase and sulfatase inhibitors, which are relevant in hormone-dependent cancers such as breast cancer . The structure-activity relationship studies have highlighted modifications that enhance inhibitory potency against these enzymes.

Drug Development

This compound serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory agents and analgesics. The incorporation of the fluorine atom is particularly important as it can enhance metabolic stability and bioavailability.

Radiotracer Development

The compound has been utilized in the synthesis of radiotracers for imaging studies, particularly targeting cyclooxygenase-2 (COX-2) expression in tumors. This application is crucial for non-invasive cancer diagnostics and monitoring treatment efficacy .

Polymer Chemistry

In materials science, this compound is used to create advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve solubility and processability, making it suitable for high-performance applications .

Coatings and Adhesives

The compound's reactive hydroxymethyl group allows it to participate in cross-linking reactions, leading to the development of durable coatings and adhesives with superior adhesion properties and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural analogues of 2-Fluoro-4-(hydroxymethyl)phenol, emphasizing substituent effects on properties and applications:

Key Observations:

- Fluorine Position: Ortho-fluorination (as in this compound) enhances metabolic stability and electron-withdrawing effects, critical for receptor binding .

- Hydroxymethyl vs. Alkyl Groups: The –CH₂OH group in this compound improves water solubility and hydrogen-bonding capacity compared to alkylated derivatives (e.g., 2-Fluoro-4-(4-methylphenyl)phenol), which prioritize hydrophobicity .

- Extended Conjugation : Thienyl or biphenyl substituents (e.g., in ) broaden electronic applications but reduce bioavailability due to increased molecular weight .

Key Research Findings

Metabolic Stability: Fluorination at the ortho position and hydroxymethylation synergistically reduce glucuronidation/sulfation rates, extending half-life in vivo compared to non-fluorinated phenols .

Material Science Applications: In phenol-formaldehyde (PF) resins, hydroxymethyl phenol derivatives form covalent bonds with wood hydroxyl groups, enhancing mechanical strength .

Stereochemical Challenges: Cis/trans isomerism in this compound complicates purification, necessitating advanced separation techniques (e.g., bicyclic ether formation) .

Biological Activity

2-Fluoro-4-(hydroxymethyl)phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenolic ring with a hydroxymethyl group at the para position relative to the hydroxyl group and a fluorine atom at the ortho position. This unique configuration contributes to its reactivity and interaction with biological targets. Key physical and chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H7F1O2 |

| Molecular Weight | 158.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The primary mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase and acetylcholinesterase (AChE), which are critical in metabolic processes and neurotransmission respectively .

- Receptor Modulation : It acts as an agonist for the GPR120 receptor (FFA4), which is involved in metabolic regulation and inflammation. Activation of this receptor can lead to increased insulin secretion, making it a candidate for diabetes treatment .

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It has been evaluated using various assays, showing effectiveness against free radicals like DPPH and ABTS .

Antimicrobial Properties

The compound has displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Antidiabetic Potential

In vivo studies indicate that derivatives of this compound can inhibit glucose-6-phosphatase, an enzyme involved in glucose metabolism, suggesting potential use in managing diabetes .

Case Studies

- Antidiabetic Effects : A study involving Swiss male albino mice showed that administration of this compound derivatives resulted in significant reductions in blood glucose levels after oral glucose tolerance tests, highlighting its potential as an antidiabetic agent .

- Toxicological Assessment : Toxicity studies indicated that the compound exhibited no adverse effects on hematological parameters or liver histology at tested doses, suggesting a favorable safety profile for further development .

Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders.

- Material Science : Utilized in synthesizing advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Fluoro-4-(hydroxymethyl)phenol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nitration and subsequent reduction of benzyl alcohol derivatives. For example, 3-Fluoro-4-nitrobenzyl alcohol (synonymous with 2-Fluoro-4-(hydroxymethyl)nitrobenzene) is a key intermediate, synthesized via nitration of 3-fluoro-benzyl alcohol under controlled acidic conditions. Reduction of the nitro group to an amine or hydroxymethyl group requires catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride, respectively . Critical Parameters:

- Temperature: Nitration at 0–5°C minimizes side reactions like oxidation.

- Catalyst Loading: 5–10% Pd/C ensures efficient nitro reduction without over-reduction.

Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–75 | >95% |

| Reduction | Pd/C, H₂, RT | 80–85 | >98% |

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

Answer:

- X-ray Crystallography: Use SHELXL for small-molecule refinement. Key metrics include R-factor (<5%) and resolution (≤1.2 Å). The hydroxymethyl group’s orientation can be resolved via anisotropic displacement parameters .

- NMR: ¹H/¹³C NMR in DMSO-d₆: Hydroxymethyl protons appear at δ 4.5–5.0 ppm (broad), while aromatic fluorine coupling (³J~8 Hz) confirms para-substitution.

- Mass Spectrometry: High-resolution ESI-MS (exact mass: 156.0423 g/mol) distinguishes isotopic peaks for Cl/F differentiation .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic aromatic substitution (EAS) sites. The fluorine atom’s electron-withdrawing effect directs substitution to the ortho position (relative to –OH), while the hydroxymethyl group stabilizes transition states via hydrogen bonding. Case Study:

- Nitro Group Introduction: Calculated activation energy (ΔG‡) for nitration at the ortho position: 25.3 kcal/mol (vs. 28.7 kcal/mol for meta) .

Q. How does this compound participate in condensation polymerization for resin synthesis?

Answer: The hydroxymethyl group undergoes base-catalyzed condensation with formaldehyde to form methylene bridges, analogous to phenol-formaldehyde resin synthesis. Key steps:

Methylolation: Reaction with formaldehyde (1:2 molar ratio) at 60–70°C forms bis(hydroxymethyl) derivatives.

Crosslinking: Acidic conditions (pH 3–4) promote ether bridge formation, yielding a thermoset polymer.

Critical Insight: Fluorine’s steric hindrance slows curing but enhances thermal stability (TGA decomposition onset at 280°C vs. 250°C for non-fluorinated analogs) .

Q. What contradictory data exist regarding the biological activity of this compound derivatives?

Answer:

- Antimicrobial Studies: Nitro-substituted derivatives show MIC = 8 µg/mL against S. aureus, but hydroxymethyl analogs exhibit reduced activity (MIC >64 µg/mL), suggesting nitro group’s electron-withdrawing effect is critical .

- Cytotoxicity: Fluoro-hydroxymethyl derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM), conflicting with earlier reports (IC₅₀ >50 µM). Proposed resolution: Impurity profiles (e.g., residual Pd in catalytic reductions) may skew results .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Answer:

- Protection/Deprotection: Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether to direct EAS to the fluorine-adjacent position.

- Suzuki Coupling: Post-functionalization with aryl boronic acids (e.g., 4-methoxyphenyl) under Pd(PPh₃)₄ catalysis achieves >90% regioselectivity .

Table 1: Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 93–94°C | DSC | |

| LogP | 1.2 ± 0.1 | HPLC | |

| pKa (OH) | 9.8 | Potentiometry |

Table 2: Reaction Optimization for Nitro Reduction

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | EtOH | 4 | 85 |

| Fe/HCl | H₂O | 12 | 60 |

| NaBH₄ | THF | 2 | 70 |

Properties

IUPAC Name |

2-fluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJLSXGVBBNQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299208 | |

| Record name | 3-Fluoro-4-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96740-93-1 | |

| Record name | 3-Fluoro-4-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96740-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.